Quinoline, 4,7-dichloro-2,3-dimethyl-
Description
Significance within the Realm of Halogenated Methylated Quinolines Research
4,7-Dichloro-2,3-dimethylquinoline is a specific chemical entity within the broader class of halogenated and methylated quinolines. The quinoline (B57606) framework, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. nih.govwikipedia.org The strategic placement of substituents, such as halogens and methyl groups, on the quinoline core is a fundamental approach in drug discovery to modulate the molecule's properties.
The introduction of chlorine atoms, as seen in 4,7-dichloro-2,3-dimethylquinoline, significantly influences the molecule's electronic behavior, lipophilicity, and potential for further chemical modifications. researchgate.net Halogenation can enhance a compound's ability to cross biological membranes and can introduce the capacity for halogen bonding, a type of interaction that can be critical for binding to biological targets. researchgate.net Specifically, the 4,7-dichloro substitution pattern is a known scaffold in pharmacologically active compounds. wikipedia.orgnbinno.com
Distinctive Structural Features and IUPAC Nomenclature Precision
The precise and systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4,7-dichloro-2,3-dimethylquinoline . This nomenclature provides an unambiguous description of its molecular structure.
The molecule is built upon a quinoline core, which is a bicyclic heterocycle formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. youtube.comyoutube.comebi.ac.uk The numbering of the atoms in the quinoline ring follows a standardized convention, which is crucial for accurately naming its derivatives. youtube.com
The substituents are detailed as follows:
Dichloro : This prefix indicates the presence of two chlorine atoms.
4,7- : These numbers, or locants, specify that the chlorine atoms are attached to the 4th and 7th carbon atoms of the quinoline ring.
Dimethyl : This part of the name signifies that there are two methyl groups.
2,3- : These locants indicate that the methyl groups are bonded to the 2nd and 3rd carbon atoms of the quinoline ring.
This level of precision in naming is vital to differentiate 4,7-dichloro-2,3-dimethylquinoline from its numerous structural isomers, such as 2,4-dichloro-6,7-dimethylquinoline or any other compound with the same molecular formula but a different arrangement of atoms.
Table 1: Key Structural and Chemical Data for 4,7-Dichloro-2,3-dimethylquinoline Data for this specific compound is limited; some properties are based on the parent compound 4,7-dichloroquinoline (B193633).
| Property | Value | Source |
| IUPAC Name | 4,7-dichloro-2,3-dimethylquinoline | |
| Molecular Formula | C₁₁H₉Cl₂N | |
| Parent CAS Number | 86-98-6 (for 4,7-dichloroquinoline) | nbinno.comsigmaaldrich.com |
| Parent Melting Point | 81-83 °C (for 4,7-dichloroquinoline) | nbinno.comsigmaaldrich.com |
| Parent Solubility | Soluble in chloroform | nbinno.comsigmaaldrich.com |
Current Research Landscape and Identified Knowledge Gaps Pertaining to 4,7-Dichloro-2,3-dimethylquinoline
The existing body of scientific literature on 4,7-dichloro-2,3-dimethylquinoline is relatively sparse, with research primarily focusing on its synthesis rather than its specific applications. It is often included as one of many compounds in the development of synthetic methodologies for creating diverse libraries of quinoline derivatives. mdpi.com For example, its synthesis might be used to demonstrate the versatility of a new chemical reaction.
A significant knowledge gap exists concerning the specific biological activities of 4,7-dichloro-2,3-dimethylquinoline. While the broader category of halogenated quinolines has been extensively studied for potential antimalarial, anticancer, and antimicrobial properties, dedicated research into the biological profile of this precise isomer is not widely published. nih.govchemicalbook.com The parent compound, 4,7-dichloroquinoline, is a well-known intermediate in the synthesis of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.orgchemicalbook.com However, it is not documented whether the addition of the 2,3-dimethyl groups enhances, diminishes, or alters this activity.
Future research directions could fruitfully explore:
Comprehensive Biological Screening : Testing 4,7-dichloro-2,3-dimethylquinoline against various cell lines and pathogens to uncover any potential therapeutic efficacy.
Materials Science Potential : Investigating its photophysical properties for possible use in electronic devices such as organic light-emitting diodes (OLEDs).
Comparative Pharmacological Studies : Directly comparing the biological effects of 4,7-dichloro-2,3-dimethylquinoline with its parent compound and other methylated isomers to build a more detailed structure-activity relationship model.
Metabolic Stability and Profile : Determining how the 2,3-dimethyl substitution pattern affects the compound's metabolism and pharmacokinetics.
Closing these research gaps will be crucial to fully understand the chemical and biological identity of 4,7-dichloro-2,3-dimethylquinoline and to ascertain its potential value in science and technology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4,7-dichloro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3 |
InChI Key |
OCRPLLPPZVGPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloro 2,3 Dimethylquinoline and Analogous Systems
De Novo Synthetic Strategies for the Quinoline (B57606) Core
The formation of the fundamental quinoline ring system is most effectively achieved through cyclocondensation and annulation reactions, which build the heterocyclic structure from acyclic or simpler cyclic precursors. These methods are particularly adept at pre-installing substituents, such as the methyl groups at the C-2 and C-3 positions.
The Friedländer annulation is a premier and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgeurekaselect.com This reaction can be catalyzed by acids or bases. wikipedia.org For the specific synthesis of a 2,3-dimethylquinoline (B161893) core, the Friedländer reaction would involve the condensation of a 2-aminoaryl ketone with 2-butanone (B6335102) (methyl ethyl ketone). wikipedia.org
Another powerful cyclocondensation method is the Combes quinoline synthesis, which produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. A related approach, the Conrad-Limpach synthesis, utilizes the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolones). A documented synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) utilizes the reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA), which serves as both the solvent and the acidic catalyst. nih.gov This reaction proceeds in a single step to form the substituted 4-hydroxyquinoline (B1666331) intermediate with a high yield of 89.2%. nih.gov
Modern annulation strategies often employ transition-metal catalysts to achieve high efficiency and selectivity. sioc-journal.cn Cascade reactions, such as those involving ketenimine formation followed by 6π-electron ring closure and subsequent alkyl shifts, have been developed for the synthesis of 2,3-disubstituted quinolines. nih.gov
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to construct complex molecules, offering significant advantages in terms of atom economy and structural diversity. Several named MCRs are used for quinoline synthesis. The Doebner-von Miller reaction, for instance, uses anilines and α,β-unsaturated carbonyl compounds to generate quinolines.
The Povarov reaction is another key MCR that involves an aniline (B41778), a benzaldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can be subsequently oxidized. While these methods are powerful for generating diverse libraries of quinolines, achieving the specific 2,3-dimethyl substitution pattern might require carefully chosen substrates that are less readily available than those for simpler cyclocondensation reactions.
Regioselective Halogenation and Methylation Procedures
Direct functionalization of a pre-formed quinoline ring can be challenging due to competing reaction sites. Therefore, a more controlled approach involves incorporating the required substituents either through precursors during the ring-forming stage or by activating specific positions for selective reaction.
The regioselective introduction of chlorine atoms at the C-4 and C-7 positions is typically achieved through a multi-step approach rather than direct chlorination of the parent quinoline.
C-7 Chlorination : The chlorine atom at the C-7 position is most reliably introduced by starting the synthesis with a pre-chlorinated aniline. For the target molecule, 3-chloroaniline (B41212) serves as the ideal starting material. orgsyn.orgwikipedia.org This ensures the chlorine is correctly positioned on the benzene (B151609) portion of the quinoline ring from the outset.
C-4 Chlorination : The chlorine atom at the C-4 position is installed by converting a 4-hydroxyquinoline (4-quinolone) intermediate into the corresponding chloride. This transformation is a standard and high-yielding procedure in quinoline chemistry. wikipedia.org The 4-hydroxyquinoline intermediate is first generated via a cyclocondensation reaction (e.g., Conrad-Limpach synthesis). nih.gov This intermediate is then treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with heating. orgsyn.orgchemicalbook.com This reaction effectively replaces the hydroxyl group with a chlorine atom. A documented procedure for the synthesis of 4,7-dichloroquinoline (B193633) from 7-chloro-4-hydroxyquinoline (B73993) using POCl₃ reports a yield of 89.5%. chemicalbook.com This method is directly applicable to the synthesis of 4,7-dichloro-2,3-dimethylquinoline from a 7-chloro-4-hydroxy-2,3-dimethylquinoline intermediate.
A plausible synthetic pathway is outlined below:
Proposed Synthesis of 4,7-dichloro-2,3-dimethylquinolineDirect C-H methylation of the quinoline core at the C-2 and C-3 positions simultaneously is not a standard synthetic route. The electronic properties of the quinoline ring typically favor functionalization at the C-2, C-4, or C-8 positions, depending on the reaction conditions and directing groups used. thieme-connect.denih.gov
Therefore, the 2,3-dimethyl substitution pattern is almost exclusively established during the de novo construction of the quinoline ring. This is a key advantage of cyclocondensation reactions.
Friedländer Synthesis : The reaction of a 2-aminoaryl ketone with 2-butanone provides a direct entry to the 2,3-dimethylquinoline scaffold. wikipedia.org The methyl group of the ketone attacks the carbonyl of the aminoaryl ketone, while the ethyl group provides the α-methylene for the initial condensation, ultimately forming the C-2 and C-3 substituted ring.
Conrad-Limpach/Combes-type Synthesis : As described previously, using ethyl 2-methylacetoacetate as the carbonyl component in a reaction with an aniline derivative introduces the necessary carbon framework for both the C-2 methyl group and the C-3 methyl group upon cyclization. nih.gov
Optimization of Reaction Conditions and Yield for 4,7-Dichloro-2,3-dimethylquinoline Synthesis
Optimizing the synthesis of 4,7-dichloro-2,3-dimethylquinoline involves refining the conditions for both the key cyclocondensation step and the subsequent chlorination. The Friedländer synthesis, being a cornerstone reaction, has been the subject of extensive optimization studies. eurekaselect.comnih.gov
Key parameters for optimization include the choice of catalyst, solvent, and energy input.
Catalysis : While classic Friedländer reactions can proceed with strong acids or bases or even at high temperatures without a catalyst, modern methods employ a range of catalysts to improve yields and mildness of conditions. nih.gov
Brønsted acids like p-toluenesulfonic acid (p-TSA) are effective and can be used in solvent-free conditions. organic-chemistry.org
Lewis acids such as neodymium(III) nitrate (B79036) hexahydrate have been shown to catalyze the reaction efficiently at room temperature in ethanol (B145695), with reported yields of 62-94%. organic-chemistry.org
Heterogeneous catalysts , including resins like Amberlyst-15 or nanocrystalline sulfated zirconia, offer the advantages of easy separation and reusability, aligning with green chemistry principles. nih.govresearchgate.net
Reaction Media and Temperature : The choice of solvent can significantly impact reaction rates and yields. While ethanol is a common solvent, some protocols have been optimized for solvent-free conditions, often coupled with microwave irradiation to reduce reaction times dramatically. organic-chemistry.org
Yield : By selecting an appropriate catalytic system, high yields can be achieved. For example, ruthenium complexes have been used to catalyze Friedländer-type reactions, affording quinoline derivatives in yields ranging from 69% to 94%. sioc-journal.cn The subsequent chlorination step using POCl₃ is also known to be robust and high-yielding. orgsyn.orgchemicalbook.com
The following table summarizes various catalytic systems used for the Friedländer synthesis, which could be applied to optimize the formation of the 2,3-dimethylquinoline core.
Catalyst Systems for Friedländer Quinoline SynthesisTable of Mentioned Compounds
Mechanistic Elucidation of Synthetic Pathways Leading to 4,7-Dichloro-2,3-dimethylquinoline
While specific mechanistic studies for the direct synthesis of 4,7-dichloro-2,3-dimethylquinoline are not extensively documented in readily available literature, the mechanism can be inferred from well-established quinoline syntheses. The construction of the 2,3-dimethylquinoline skeleton can be logically achieved through reactions like the Combes synthesis, followed by chlorination steps.
Formation of the 2,3-Dimethylquinoline Core: The Combes Synthesis
The Combes quinoline synthesis is a robust method for preparing substituted quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com For the synthesis of a 2,3-dimethylquinoline, the logical starting materials would be an appropriately substituted aniline and 2,3-butanedione (B143835) (also known as diacetyl).
The mechanism of the Combes synthesis proceeds through several key steps: wikipedia.orgwikiwand.com
Schiff Base Formation: The reaction is initiated by the acid-catalyzed reaction between the aniline and one of the carbonyl groups of the β-diketone. Protonation of a carbonyl oxygen activates the carbon for nucleophilic attack by the amino group of the aniline. This is followed by dehydration to form a Schiff base intermediate (an enamine-imine tautomerism is possible). wikipedia.orgslideshare.net
Cyclization: The next and often rate-determining step is the intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring of the aniline moiety. wikipedia.orgwikiwand.com This cyclization is catalyzed by a strong acid, such as concentrated sulfuric acid. wikipedia.org
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the fully aromatic quinoline ring system. wikipedia.org
The regioselectivity of the Combes synthesis, which determines the substitution pattern on the newly formed pyridine (B92270) ring, is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com
Alternative Pathway: The Doebner-von Miller Reaction
Another classical method for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com These unsaturated carbonyls can be generated in situ, for instance, from the acid-catalyzed self-condensation of an aldehyde like acetaldehyde (B116499) to form crotonaldehyde. acs.org
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with a proposed fragmentation-recombination mechanism based on isotope scrambling experiments. wikipedia.orgnih.gov The general steps are considered to be:
Michael Addition: The reaction begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization. Subsequent dehydration and oxidation lead to the formation of the quinoline ring. iipseries.org
While versatile, controlling the regioselectivity to specifically obtain a 2,3-disubstituted quinoline can be challenging with this method.
Chlorination of the Quinoline Ring
Once the 2,3-dimethylquinoline core is synthesized, the next step involves the introduction of chloro substituents at the 4 and 7 positions. The synthesis of the related compound 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline is well-documented and provides a mechanistic blueprint. wikipedia.orgchemicalbook.com
The conversion of a 4-hydroxyquinoline (or its tautomer, a 4-quinolone) to a 4-chloroquinoline (B167314) is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemicalbook.comgoogle.comorgsyn.org
The likely mechanism involves:
Activation of the Hydroxyl Group: The oxygen of the 4-hydroxyl group (or the carbonyl oxygen of the 4-quinolone tautomer) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride.
Nucleophilic Substitution: This is followed by the elimination of a phosphate (B84403) ester and attack of a chloride ion at the C4 position of the quinoline ring in a nucleophilic substitution reaction.
The chlorine at the 7-position would likely be present on the starting aniline (e.g., 3-chloroaniline) before the quinoline ring is formed. wikipedia.org The Gould-Jacobs reaction is another synthetic route that has been used for the synthesis of 4,7-dichloroquinoline, starting from 3-chloroaniline. wikipedia.org
Chemical Reactivity and Transformation Pathways of 4,7 Dichloro 2,3 Dimethylquinoline
Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of a wide variety of functional groups.
Displacement of Chlorine Atoms at C-4 and C-7 Positions by Nucleophiles
In 4,7-dichloro-2,3-dimethylquinoline, the chlorine atoms at the C-4 and C-7 positions are the primary sites for nucleophilic aromatic substitution (SNAr). The reactivity of these positions is not equal. The chlorine atom at the C-4 position is significantly more labile than the one at C-7. This is because the C-4 position is activated by the electron-withdrawing nitrogen atom in the quinoline ring, which can stabilize the Meisenheimer intermediate formed during the reaction. In contrast, the C-7 chlorine is on the benzenoid ring and is less activated.
This difference in reactivity allows for selective substitution at the C-4 position. For instance, reactions of 4,7-dichloroquinoline (B193633) with various amines, such as mono- and dialkylamines, proceed preferentially at the C-4 position, leaving the C-7 chlorine intact. nih.gov This selectivity is crucial for the synthesis of many biologically active molecules. The reaction of 4,7-dichloroquinoline with N,N-dimethyl-propane-1,3-diamine, for example, yields N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine. nih.gov Similarly, reaction with o-phenylenediamine (B120857) under ultrasound irradiation selectively substitutes the C-4 chlorine. tandfonline.com
The presence of the 2,3-dimethyl groups is expected to influence this reactivity. The methyl groups are electron-donating, which might slightly decrease the electrophilicity of the quinoline ring, but their steric bulk near the C-4 position could also play a role in modulating the approach of the nucleophile. nih.gov
Table 1: Nucleophilic Substitution Reactions of Chloroquinolines
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | 130 °C, 8 h | - | nih.gov |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 130 °C, 7 h | - | nih.gov |
| 4,7-Dichloroquinoline | o-Phenylenediamine | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | Ethanol (B145695), Ultrasound, 90°C, 30 min | - | tandfonline.com |
| 4,7-Dichloroquinoline | Sodium azide | 4-Azido-7-chloro-quinoline | DMF, 65 °C, 6 h | - | clockss.org |
Nucleophilic Attack at Nitrogen and Ring Carbons of the Quinoline Moiety
While the chloro-substituted carbons are the most common sites for nucleophilic attack, the nitrogen atom of the quinoline ring can also act as a nucleophile, readily reacting with alkyl halides and other electrophiles to form quaternary quinolinium salts. However, in the context of external nucleophiles attacking the ring, the nitrogen atom itself can be a site of interaction. The lone pair of electrons on the nitrogen can coordinate with Lewis acids, which can further activate the ring towards nucleophilic attack.
The formation of quinoline N-oxides, by reaction with peracids, is a key transformation that alters the reactivity of the quinoline ring. mdpi.com The N-oxide can then direct nucleophilic attack to the C-2 position. For example, quinoline N-oxides react with arylzinc reagents in the presence of TFAA to afford 2-arylquinolines. researchgate.net This strategy allows for functionalization at a position that is otherwise less reactive towards nucleophiles than the C-4 position in chloro-substituted quinolines.
Electrophilic Aromatic Substitution Reactions on the Methylated Quinoline System
Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzenoid ring at the C-5 and C-8 positions, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The presence of substituents can further direct the position of electrophilic attack.
Reactivity at the C-2 and C-3 Methyl Groups
The methyl groups at the C-2 and C-3 positions of the quinoline ring can also undergo electrophilic substitution reactions, although this is less common than substitution on the ring itself. The reactivity of these methyl groups is enhanced by the adjacent heterocyclic ring. They can be deprotonated by strong bases to form carbanions, which can then react with various electrophiles.
Furthermore, the methyl groups can be oxidized. For instance, the oxidation of 2,3-dimethylquinoline (B161893) can lead to the formation of the corresponding carboxylic acids or other oxidized products, depending on the reaction conditions and the oxidizing agent used.
Influence of Substituents on Ring Activation and Deactivation Patterns
The electronic properties of the substituents on the quinoline ring play a critical role in determining the regioselectivity of electrophilic aromatic substitution. In 4,7-dichloro-2,3-dimethylquinoline, the two methyl groups are electron-donating, which tends to activate the ring towards electrophilic attack. Conversely, the two chlorine atoms are electron-withdrawing and deactivating.
The interplay of these activating and deactivating effects, along with their directing properties, will determine the outcome of electrophilic substitution reactions. The formation of an N-oxide can dramatically alter this pattern, making the C-4 position susceptible to electrophilic attack. quimicaorganica.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of haloquinolines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The differential reactivity of the C-4 and C-7 chlorine atoms in 4,7-dichloroquinoline has been exploited in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 4,7-dichloroquinoline with arylboronic acids, catalyzed by phosphine-free palladium acetate (B1210297) in water, proceeds with a degree of regioselectivity, favoring substitution at the more reactive C-4 position. researchgate.net This allows for the synthesis of 4-aryl-7-chloroquinolines. To achieve disubstitution, more forcing conditions are generally required.
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of C-N bonds. This reaction has been used to synthesize a variety of aminoquinolines from chloroquinolines. nih.govnih.gov For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the ability to control which halogen is substituted based on the reaction conditions. nih.gov This principle can be applied to 4,7-dichloro-2,3-dimethylquinoline to achieve selective amination at either the C-4 or C-7 position.
Other cross-coupling reactions, such as the Heck and Sonogashira reactions, can also be employed for the derivatization of chloroquinolines, providing access to a wide range of functionalized quinoline derivatives. nih.govnih.gov
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions of Chloroquinolines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)2 in water | 7-Chloro-4-phenylquinoline (B8680999) | 78 | researchgate.net |
| 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-(4-Methoxyphenyl)-7-chloroquinazoline | - | quimicaorganica.org |
Suzuki-Miyaura Coupling Strategies at Activated Sites
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. libretexts.org In the case of di- and tri-halogenated quinolines, the regioselectivity of this reaction is of significant interest. For 4,7-dichloroquinoline, studies have shown that the chlorine atom at the 4-position is more reactive towards Suzuki coupling than the one at the 7-position. researchgate.netcdnsciencepub.com This preferential reactivity is attributed to the electronic properties of the quinoline ring system.
For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid, catalyzed by palladium acetate in boiling water, yields 7-chloro-4-phenylquinoline as the major product. researchgate.netcdnsciencepub.comcdnsciencepub.com This indicates a higher reactivity of the C4-Cl bond compared to the C7-Cl bond. The use of phosphine-free palladium catalysis in water offers a more environmentally friendly approach to these transformations. cdnsciencepub.comcdnsciencepub.com While specific studies on 4,7-dichloro-2,3-dimethylquinoline are not abundant, the principles of regioselectivity observed in 4,7-dichloroquinoline are expected to apply. The methyl groups at C2 and C3 may exert some steric and electronic influence, but the inherent higher reactivity of the C4 position in quinolines generally directs the initial coupling to this site. nih.gov
| Substrate | Boronic Acid | Catalyst System | Major Product | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)2 in boiling water | 7-Chloro-4-phenylquinoline | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| 4,7-Dichloroquinoline | Arylboronic acids | Pd(PPh3)4, Na2CO3, aq. EtOH-benzene | 4-Aryl-7-chloroquinoline | cdnsciencepub.com |
| 2,4-Dichloroquinazolines | Arylboronic acids | Palladium catalysts | Coupling at C4 position | nih.gov |
Other Catalytic Coupling Methods for C-C and C-Heteroatom Bond Formation
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in the functionalization of halogenated quinolines. These methods allow for the formation of a diverse range of carbon-carbon and carbon-heteroatom bonds. While direct examples involving 4,7-dichloro-2,3-dimethylquinoline are scarce in the provided results, the reactivity of similar di- and tri-chloro-substituted heteroaromatics provides valuable insights.
For instance, the regioselective functionalization of 2,4,7-trichloroquinazoline (B1295576) has been achieved through a sequential palladium-catalyzed cross-coupling strategy. nih.govnih.gov This suggests that with the appropriate choice of catalyst and reaction conditions, selective C-C and C-heteroatom bond formation at either the C4 or C7 position of 4,7-dichloro-2,3-dimethylquinoline is feasible. The development of such protocols would enable the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation of 4,7 Dichloro 2,3 Dimethylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the NMR spectroscopic analysis of 4,7-dichloro-2,3-dimethylquinoline, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, could not be retrieved.
¹H NMR Spectral Assignments and Detailed Chemical Shift Analysis
Specific ¹H NMR spectral assignments and a detailed chemical shift analysis for 4,7-dichloro-2,3-dimethylquinoline are not documented in the available resources.
¹³C NMR Chemical Shift and Coupling Constant Investigations
No experimental ¹³C NMR chemical shift data or coupling constant investigations for 4,7-dichloro-2,3-dimethylquinoline have been found in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Confirmation
Information from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are essential for the unambiguous confirmation of the molecular structure, is not available for 4,7-dichloro-2,3-dimethylquinoline.
Vibrational Spectroscopy for Molecular Characterization
Similarly, detailed experimental data from vibrational spectroscopy for 4,7-dichloro-2,3-dimethylquinoline are not present in the surveyed literature.
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR absorption bands and their corresponding vibrational modes for 4,7-dichloro-2,3-dimethylquinoline have not been reported.
Raman Spectroscopy
No Raman scattering data for 4,7-dichloro-2,3-dimethylquinoline could be located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For 4,7-dichloro-2,3-dimethylquinoline, HRMS would provide the exact mass, confirming its molecular formula of C₁₁H₉Cl₂N.
The theoretical monoisotopic mass of 4,7-dichloro-2,3-dimethylquinoline can be calculated to aid in its identification. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Key fragmentation pathways for quinoline (B57606) derivatives typically involve the loss of substituents and cleavage of the heterocyclic ring system. For 4,7-dichloro-2,3-dimethylquinoline, expected fragmentation could include the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the quinoline core.
Table 1: Predicted HRMS Data for 4,7-Dichloro-2,3-dimethylquinoline
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₉Cl₂N |
| Monoisotopic Mass | 225.0112 Da |
| Key Fragmentation Ions (Predicted) | [M-Cl]⁺, [M-CH₃]⁺, [M-HCN]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) and π→π* Transitions
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by 4,7-dichloro-2,3-dimethylquinoline would be dominated by π→π* transitions within the aromatic quinoline ring system.
The quinoline core possesses a conjugated π-electron system. The absorption bands observed in the UV-Vis spectrum correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the quinoline ring. The chloro and dimethyl groups on the 4,7-dichloro-2,3-dimethylquinoline molecule will cause shifts in the absorption bands compared to unsubstituted quinoline. The chlorine atoms, acting as auxochromes, and the methyl groups, with their electron-donating inductive effects, would be expected to cause a bathochromic (red) shift in the absorption maxima.
Table 2: Expected UV-Vis Absorption Data for 4,7-Dichloro-2,3-dimethylquinoline in a Non-polar Solvent
| Transition Type | Expected Wavelength Range (nm) | Description |
| π→π | ~230-250 | High-energy transition within the benzene (B151609) ring. |
| π→π | ~280-320 | Lower-energy transition involving the entire quinoline system. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The crystal structure would show the planarity of the quinoline ring system and the spatial orientation of the chloro and dimethyl substituents. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. In the solid state, molecules of 4,7-dichloro-2,3-dimethylquinoline would likely be held together by a combination of van der Waals forces and potentially weak C-H···Cl or C-H···N hydrogen bonds. The presence and strength of π-π stacking interactions between the aromatic rings of adjacent molecules would also be a key feature of the crystal packing.
Table 3: Anticipated Crystallographic Parameters for 4,7-Dichloro-2,3-dimethylquinoline
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Intermolecular Interactions | van der Waals forces, potential C-H···Cl/N hydrogen bonds, π-π stacking |
Theoretical and Computational Chemistry Investigations of 4,7 Dichloro 2,3 Dimethylquinoline
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are foundational to modern computational chemistry, enabling the determination of a molecule's stable three-dimensional arrangement (geometry optimization) and the distribution of its electrons (electronic structure). Methods like Density Functional Theory (DFT) are particularly prominent for their balance of accuracy and computational efficiency. researchgate.netnih.gov
In a typical study, the geometry of 4,7-dichloro-2,3-dimethylquinoline would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Such calculations on related molecules, like isomers, have confirmed their essentially planar structures. nih.govresearchgate.netnih.gov These optimized coordinates are crucial as they form the basis for all subsequent property calculations, including molecular orbital analysis and spectroscopic predictions.
Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgyoutube.com
HOMO : Represents the orbital from which an electron is most easily donated. It is associated with the molecule's capacity to act as an electron donor or nucleophile.
LUMO : Represents the orbital to which an electron is most easily accepted. It relates to the molecule's ability to act as an electron acceptor or electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For instance, DFT studies on a related compound revealed a HOMO-LUMO energy gap of 3.08 eV, signifying significant chemical reactivity. researchgate.net The electron density distribution, which can also be calculated, shows where electrons are most likely to be found, further clarifying the molecule's electronic landscape.
Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound (Note: Data shown is for a different, but structurally related, molecule to illustrate typical computational outputs.)
| Parameter | Value | Significance |
| HOMO Energy | -6.62 eV | Energy of the highest occupied molecular orbital. researchgate.net |
| LUMO Energy | 1.17 eV | Energy of the lowest unoccupied molecular orbital. researchgate.net |
| Energy Gap (ΔE) | 7.79 eV | Indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. nih.govbhu.ac.in It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing an intuitive guide to molecular interactions:
Red : Indicates regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net
Blue : Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.net
Green : Represents areas of neutral or near-zero potential.
For 4,7-dichloro-2,3-dimethylquinoline, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom and the chlorine atoms due to their high electronegativity. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the quinoline (B57606) ring. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.netnih.gov
Frontier Molecular Orbital Properties and Prediction of Chemical Reactivity Indices
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more detailed understanding than the HOMO-LUMO gap alone. nih.govnih.gov
Key reactivity indices include:
Ionization Potential (I) : Approximated as -EHOMO.
Electron Affinity (A) : Approximated as -ELUMO.
Chemical Hardness (η) : Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ) : Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : Calculated as χ² / (2η). This index quantifies the ability of a species to accept electrons. nih.gov
These theoretical descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com
Prediction and Simulation of Spectroscopic Data
Computational methods can accurately predict various types of spectra, which is essential for validating experimental findings and interpreting complex spectral data.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov
For 4,7-dichloro-2,3-dimethylquinoline, a theoretical NMR spectrum could be generated. The calculated chemical shifts (δ in ppm) for each unique hydrogen and carbon atom would then be compared with experimental data. A strong correlation between the predicted and measured spectra provides powerful confirmation of the proposed chemical structure. Discrepancies can sometimes occur due to solvent effects or molecular dynamics not captured in the calculation, but computational predictions remain a highly reliable tool. mdpi.com Studies on similar structures show that calculated values are often in good agreement with experimental data. mdpi.com
Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Data (Note: This table demonstrates the validation process using a hypothetical example, as specific data for the target compound is not available.)
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H-5 | 8.10 | 8.15 | 0.05 |
| H-6 | 7.65 | 7.68 | 0.03 |
| H-8 | 8.30 | 8.33 | 0.03 |
| CH₃ (C2) | 2.50 | 2.54 | 0.04 |
| CH₃ (C3) | 2.45 | 2.48 | 0.03 |
Vibrational Frequencies and Intensities Prediction
Theoretical calculations can simulate the vibrational modes of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies (typically in cm⁻¹) and their corresponding intensities can be obtained. nih.gov
These predicted frequencies often have a systematic error compared to experimental results. Therefore, they are commonly multiplied by a scaling factor (e.g., around 0.965 for certain DFT methods) to improve agreement with experimental data. nih.gov A full computational frequency analysis for 4,7-dichloro-2,3-dimethylquinoline would predict the positions and intensities of characteristic peaks, such as C-H stretches, C=C and C=N ring vibrations, and C-Cl stretches, aiding in the interpretation of its experimental IR spectrum.
Reaction Pathway and Transition State Analysis for Transformation Mechanisms
The synthesis of substituted quinolines can be achieved through various established methods, with the Friedländer annulation being a prominent example. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these reactions. researchgate.netrsc.org While specific experimental or theoretical studies on the transformation mechanisms of 4,7-dichloro-2,3-dimethylquinoline are not extensively documented, a plausible reaction pathway can be inferred from the well-understood mechanisms of similar quinoline syntheses.
A common route to a quinoline core involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the formation of 4,7-dichloro-2,3-dimethylquinoline, a likely synthetic precursor would be 2-amino-4-chlorobenzaldehyde (B1279505) and 2-butanone (B6335102). The reaction pathway is generally accepted to proceed through a series of key steps:
Cyclization: The intermediate formed from the aldol (B89426) condensation undergoes a rapid intramolecular cyclization. The amino group attacks the carbonyl carbon of the other reactant, leading to the formation of a heterocyclic ring.
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclized intermediate to form the stable aromatic quinoline ring system. researchgate.net
Computational analysis of these pathways for analogous systems has revealed the energetic profiles of the reaction, identifying the transition states and intermediates. The transition states are high-energy structures corresponding to the energy maxima along the reaction coordinate, for instance, during the bond-forming and bond-breaking processes of the aldol condensation and cyclization steps. The stability of intermediates and the energy barriers of the transition states can be significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 4,7-dichloro-2,3-dimethylquinoline, the electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the two methyl groups would be expected to modulate the reactivity of the precursors and the stability of the intermediates and transition states throughout the reaction pathway.
Table 1: Hypothetical Key Steps and Intermediates in the Synthesis of 4,7-dichloro-2,3-dimethylquinoline
| Step | Description | Reactants | Key Intermediate/Transition State | Product of Step |
| 1 | Aldol Condensation | 2-amino-4-chlorobenzaldehyde, 2-butanone | Formation of a C-C bond between the α-carbon of 2-butanone and the carbonyl carbon of the benzaldehyde. | Aldol adduct |
| 2 | Intramolecular Cyclization | Aldol adduct | Nucleophilic attack of the amino group on the ketone carbonyl. | Dihydroquinoline derivative |
| 3 | Dehydration | Dihydroquinoline derivative | Elimination of a water molecule. | 4,7-dichloro-2,3-dimethylquinoline |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Properties and Reactivity
The development of a QSAR model for a series of quinoline derivatives, including 4,7-dichloro-2,3-dimethylquinoline, would involve the following steps:
Data Set Collection: A dataset of quinoline compounds with measured biological activity or a specific chemical property would be compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure. For 4,7-dichloro-2,3-dimethylquinoline, key descriptors would include:
Electronic Descriptors: The presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups would significantly impact the electronic properties, such as dipole moment and partial charges on atoms.
Steric Descriptors: The size and shape of the molecule, influenced by the methyl and chloro substituents, would be captured by steric parameters like molar volume and surface area.
Hydrophobic Descriptors: The lipophilicity of the molecule, which is crucial for its interaction with biological systems, would be quantified by descriptors like the logarithm of the partition coefficient (logP).
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov
A hypothetical QSAR model for a series of quinoline derivatives might take the general form:
Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where 'c' represents the coefficients determined from the regression analysis.
Table 2: Illustrative Descriptors for a Hypothetical QSAR Model of Substituted Quinolines
| Compound | LogP (Hydrophobicity) | Molar Volume (ų) | Dipole Moment (Debye) | Hypothetical Activity (pIC₅₀) |
| Quinoline | 2.03 | 118.2 | 2.15 | 4.5 |
| 4-chloroquinoline (B167314) | 2.58 | 128.9 | 2.89 | 5.2 |
| 2,3-dimethylquinoline (B161893) | 2.85 | 149.5 | 2.01 | 4.8 |
| 4,7-dichloro-2,3-dimethylquinoline | 3.96 | 160.2 | 3.20 | (Predicted) |
This interactive table illustrates how different structural modifications affect key physicochemical descriptors, which in turn would be used to predict the biological activity or chemical reactivity of a compound like 4,7-dichloro-2,3-dimethylquinoline within a QSAR model. The development of such models is a powerful tool in computational chemistry for the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.net
Applications As a Synthetic Building Block and in Advanced Materials Science
Precursor for the Synthesis of Complex Heterocyclic Compounds
Scaffold for the Development of Novel Organic Transformations and Methodologies
The role of Quinoline (B57606), 4,7-dichloro-2,3-dimethyl- as a foundational scaffold for the development of new organic transformations or synthetic methodologies is not well-established. Scientific studies detailing its use as a substrate to explore or optimize novel catalytic processes or reaction conditions could not be identified in the available research.
Role in the Design and Synthesis of Functional Organic Materials (e.g., dyes, luminescent compounds)
Information regarding the application of Quinoline, 4,7-dichloro-2,3-dimethyl- in the design and synthesis of functional organic materials is sparse. There are no specific reports on its incorporation into dyes or as a core structure for the development of luminescent compounds. Consequently, data on the photophysical properties, such as absorption and emission spectra, of materials derived from this specific compound are not available.
Conclusion and Future Research Perspectives on 4,7 Dichloro 2,3 Dimethylquinoline
Summary of Current Academic Understanding and Accomplishments
Currently, dedicated scholarly articles and extensive research accomplishments focusing specifically on 4,7-dichloro-2,3-dimethylquinoline are not widely available in the public domain. The scientific literature is rich with studies on its parent compound, 4,7-dichloroquinoline (B193633), which is a crucial intermediate in the synthesis of several antimalarial drugs. wikipedia.orgorgsyn.orgchemicalbook.comchemicalbook.com This has led to a deep understanding of the reactivity and properties of the 4,7-dichloroquinoline scaffold.
However, the introduction of two methyl groups at the 2 and 3 positions of the quinoline (B57606) ring, to form 4,7-dichloro-2,3-dimethylquinoline, significantly alters the molecule's steric and electronic properties. While direct studies are scarce, research on other dimethylated quinolines provides some context. For instance, the synthesis and biological evaluation of related 2,3-dimethylquinoline (B161893) derivatives, such as 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, have been reported, highlighting their potential as antifungal agents. researchgate.net This suggests that the 2,3-dimethylquinoline core is a viable scaffold for developing bioactive compounds. The primary accomplishment to date regarding 4,7-dichloro-2,3-dimethylquinoline is likely its synthesis in laboratory settings, though detailed procedures are not prominently published.
Identification of Unexplored Synthetic Routes and Derivatization Strategies
The synthesis of quinoline derivatives is a well-established area of organic chemistry, with several named reactions that could potentially be adapted for the synthesis of 4,7-dichloro-2,3-dimethylquinoline.
Unexplored Synthetic Routes:
Friedländer Annulation: A potential and direct route would involve the condensation of 2-amino-4-chlorobenzaldehyde (B1279505) with 2-butanone (B6335102) under acid or base catalysis. This approach is a classic method for quinoline synthesis and could be optimized for the target molecule.
Doebner-von Miller Reaction: This reaction typically uses an α,β-unsaturated carbonyl compound and an aniline (B41778). For the synthesis of 4,7-dichloro-2,3-dimethylquinoline, 3-chloroaniline (B41212) could be reacted with a suitable diketone or its precursor under acidic conditions.
Combes Quinoline Synthesis: The reaction of an aniline with a β-diketone under acidic conditions is another viable but largely unexplored route for this specific compound. The use of 3-chloroaniline and 2,3-butanedione (B143835) could be investigated.
Derivatization Strategies:
The two chlorine atoms on the quinoline ring are prime sites for derivatization, offering numerous possibilities for creating novel compounds.
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is highly activated towards nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and azides. This strategy is extensively used for the derivatization of 4,7-dichloroquinoline to produce bioactive molecules. mdpi.com
Cross-Coupling Reactions: The chlorine atoms, particularly the one at the 7-position, can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly expanding the chemical space around the 4,7-dichloro-2,3-dimethylquinoline core.
Modification of the Methyl Groups: The methyl groups at the 2 and 3 positions could also be functionalized, for example, through radical halogenation followed by nucleophilic substitution, to introduce further diversity.
Opportunities for Advanced Spectroscopic and Computational Studies to Elucidate Fundamental Properties
A thorough understanding of the fundamental properties of 4,7-dichloro-2,3-dimethylquinoline is essential for its future development. Advanced spectroscopic and computational studies can provide deep insights into its structure and reactivity.
Spectroscopic Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR would be used for routine characterization, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of 4,7-dichloro-2,3-dimethylquinoline would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) studies could elucidate fragmentation patterns, which can be useful for the identification of metabolites and degradation products in future studies.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which can be correlated with computational predictions.
Computational Studies:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of properties, including optimized geometry, electronic structure (HOMO-LUMO gap), electrostatic potential maps, and theoretical vibrational frequencies. These calculations can aid in understanding the molecule's reactivity and interpreting experimental spectroscopic data.
Molecular Docking: If potential biological targets are identified, molecular docking studies can be used to predict the binding mode and affinity of 4,7-dichloro-2,3-dimethylquinoline and its derivatives to the target protein. This can guide the design of more potent analogues.
Quantum Theory of Atoms in Molecules (QTAIM): This computational method can be used to analyze the electron density distribution and characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Potential for Novel Applications in Pure Organic Chemistry and Materials Science
While the initial focus of many quinoline derivatives has been in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for applications in pure organic chemistry and materials science.
Pure Organic Chemistry:
Ligand Development: The quinoline nitrogen, along with other potential coordination sites introduced through derivatization, could make 4,7-dichloro-2,3-dimethylquinoline and its derivatives interesting ligands for transition metal catalysis. The steric bulk of the methyl groups could influence the selectivity of catalytic reactions.
Organocatalysis: Chiral derivatives of 4,7-dichloro-2,3-dimethylquinoline could be explored as organocatalysts for various asymmetric transformations.
Probes for Reaction Mechanisms: The well-defined spectroscopic signatures of quinoline derivatives could be exploited to use them as probes to study reaction mechanisms.
Materials Science:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for fluorescence make quinoline derivatives candidates for use as emitters or host materials in OLEDs. The introduction of different functional groups through derivatization can be used to tune the emission color and efficiency.
Organic Semiconductors: The π-conjugated system of the quinoline ring suggests that derivatives of 4,7-dichloro-2,3-dimethylquinoline could exhibit semiconductor properties. These could be explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes. By incorporating fluorophores, derivatives of 4,7-dichloro-2,3-dimethylquinoline could be developed as fluorescent chemosensors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,7-dichloro-2,3-dimethylquinoline, and how do reaction conditions influence yield and purity?
- Answer: The compound can be synthesized via:
- Conrad-Limpach synthesis: Reacting substituted anilines (e.g., m-chloroaniline) with ethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core .
- Decarboxylation-chlorination route: Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with NaOH, followed by decarboxylation and chlorination using POCl₃ .
- Radiolabeled synthesis: Incorporation of [2-¹⁴C]-malonic acid for isotopic labeling, critical for pharmacokinetic studies .
- Key factors include temperature control (80–120°C for chlorination), stoichiometry of POCl₃, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing 4,7-dichloro-2,3-dimethylquinoline and ensuring structural fidelity?
- Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR: Identifies C-Cl stretches (~550–650 cm⁻¹) and quinoline ring vibrations .
- Mass spectrometry (MS): Confirms molecular ion peaks (m/z ~212.08 for [M+H]⁺) .
- Chromatography:
- HPLC: Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
- TLC: Monitors reaction progress (Rf ~0.6 in ethyl acetate/hexane) .
Q. How does the electronic and steric profile of 4,7-dichloro-2,3-dimethylquinoline influence its reactivity in further functionalization?
- Answer:
- Electron-withdrawing Cl groups at C4 and C7 deactivate the quinoline ring toward electrophilic substitution, directing reactions to C3 or C8 positions .
- Methyl groups at C2/C3 introduce steric hindrance, favoring nucleophilic aromatic substitution (e.g., amination) under catalytic Pd conditions .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of 4,7-dichloro-2,3-dimethylquinoline derivatives?
- Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are addressed by:
- Structural optimization: Systematic variation of substituents (e.g., replacing Cl with NO₂ or CF₃) to modulate lipophilicity and target affinity .
- In vitro assays: Standardized MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity and MTT assays for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
- Computational modeling: Docking studies with target proteins (e.g., DNA gyrase for antimicrobial activity) to rationalize structure-activity relationships .
Q. How can 4,7-dichloro-2,3-dimethylquinoline be integrated into metal ion sensing platforms, and what are the mechanistic insights?
- Answer: The quinoline core acts as a fluorophore/chelation site for metal ions:
- Sensor design: Functionalization with pyridinone or phenanthroline moieties enhances selectivity for Cu²⁺ or Fe³⁺ via coordination .
- Mechanism: Metal binding induces fluorescence quenching or shifts in emission maxima (e.g., Δλ = 50 nm upon Cu²⁺ binding), quantified via Stern-Volmer analysis .
- Applications: Real-time monitoring of heavy metals in environmental samples using HPLC-coupled detection .
Q. What in silico and in vitro approaches are used to evaluate the pharmacokinetic and toxicity profiles of 4,7-dichloro-2,3-dimethylquinoline derivatives?
- Answer:
- ADMET prediction: Computational tools (e.g., SwissADME) assess logP (~3.2), CYP450 inhibition, and blood-brain barrier permeability .
- In vitro toxicity: HepG2 cell viability assays and Ames tests for mutagenicity .
- Metabolic stability: Microsomal incubation (e.g., human liver microsomes) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
Methodological Considerations
Q. What precautions are critical when handling 4,7-dichloro-2,3-dimethylquinoline due to its reactivity and toxicity?
- Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and fume hood for POCl₃ or chlorinated intermediates .
- Waste disposal: Neutralization of acidic/byproduct streams before disposal .
- Storage: Anhydrous conditions (desiccator) to prevent hydrolysis of Cl substituents .
Q. How are computational models validated for predicting the bioactivity of novel 4,7-dichloro-2,3-dimethylquinoline analogs?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
